N-(4-bromo-2-chlorophenyl)-4-chlorobenzamide
Description
Overview of Halogenated Amide Chemistry and Its Significance in Academic Research
The chemistry of halogenated amides is a cornerstone of modern organic synthesis and medicinal chemistry. The introduction of halogen atoms onto an amide scaffold can profoundly influence the molecule's reactivity, conformational preferences, and intermolecular interactions. In academic research, the synthesis and study of halogenated amides are driven by the quest to understand fundamental chemical principles and to develop new molecules with specific functions. The systematic variation of halogen substituents (fluorine, chlorine, bromine, iodine) and their positions on the aromatic rings allows for the fine-tuning of a compound's properties, a strategy widely employed in structure-activity relationship (SAR) studies.
Contextualization within Relevant Chemical and Biological Research Domains
Halogenated benzamides are of particular interest in several key research areas. In medicinal chemistry, the benzamide (B126) moiety is a well-established pharmacophore found in a number of therapeutic agents. The addition of halogens can enhance a molecule's ability to cross biological membranes and can lead to stronger interactions with biological targets. Consequently, halogenated benzamides have been investigated for a range of potential biological activities, including as antimicrobial, anti-inflammatory, and anticancer agents. nih.govnanobioletters.com In the field of materials science, the ability of halogenated compounds to form specific intermolecular interactions, such as halogen bonds, makes them attractive building blocks for the design of novel crystalline materials with tailored properties. jst.go.jp
Historical Development of Benzamide-Based Scaffolds in Scientific Inquiry
The benzamide scaffold has a long and storied history in scientific research, dating back to the early days of organic chemistry. Its structural simplicity and synthetic accessibility have made it a versatile platform for the development of new compounds. Over the decades, countless derivatives have been synthesized and evaluated, leading to a deep understanding of how modifications to the benzamide core affect its chemical and biological properties. The deliberate incorporation of halogens into benzamide structures represents a more recent, yet highly fruitful, chapter in this history, driven by advances in synthetic methodologies and a growing appreciation for the unique role of halogens in molecular design.
Rationale for Investigating N-(4-bromo-2-chlorophenyl)-4-chlorobenzamide in Academic Settings
The specific investigation of this compound in academic research is predicated on the desire to explore the impact of its unique polysubstitution pattern. The presence of three halogen atoms—a bromine and two chlorines—at distinct positions on the two phenyl rings creates a molecule with a complex electronic and steric profile.
Academic inquiry into this compound is driven by several key questions:
How does the interplay of the different halogen substituents influence the compound's solid-state architecture and intermolecular interactions?
What are the characteristic physicochemical properties of this compound, and how do they compare to related, less-substituted benzamides?
Does the specific arrangement of halogens in this compound confer any notable biological activity?
While dedicated research publications solely focused on this compound are limited, its chemical structure suggests its relevance within broader studies on halogenated compounds. The synthesis and characterization of such molecules contribute to the growing library of halogenated benzamides, providing valuable data points for understanding structure-property relationships within this important class of compounds. The study of closely related compounds, such as other halogenated N-phenylbenzamides, provides a framework for predicting the potential properties and areas of interest for this compound.
Below is a table summarizing the key properties of this compound, based on available data.
| Property | Value |
| Chemical Formula | C₁₃H₈BrCl₂NO |
| Molecular Weight | 345.02 g/mol |
| CAS Number | 898648-07-2 |
Further research into this compound and its analogues will undoubtedly continue to enrich our understanding of halogenated benzamides and their potential applications.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO/c14-9-3-6-12(11(16)7-9)17-13(18)8-1-4-10(15)5-2-8/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYUKIWLNSSTNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Br)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Development of Efficient Synthetic Routes for N-(4-bromo-2-chlorophenyl)-4-chlorobenzamide
The primary and most direct method for the synthesis of this compound involves the acylation of 4-bromo-2-chloroaniline (B1269894) with 4-chlorobenzoyl chloride. This reaction is a standard method for amide bond formation.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of N-aryl benzamides is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time. For the synthesis of a related compound, 4-bromo-N-(4-chlorophenyl)benzamide, a high yield of 95% was achieved under specific green chemistry conditions. chemicalbook.com This suggests that similar high efficiency can be attained for the target molecule with careful optimization.
Factors that can be varied to optimize the synthesis of this compound include:
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used.
Base: An organic base like triethylamine or pyridine is often added to neutralize the hydrochloric acid byproduct.
Temperature: The reaction is typically carried out at room temperature, but gentle heating may be required to drive the reaction to completion.
Catalyst: While not always necessary for the reaction between an amine and an acyl chloride, catalysts can be employed to improve reaction rates and yields, especially in less reactive systems.
A hypothetical optimization table for the synthesis of this compound, based on common practices in benzamide (B126) synthesis, is presented below.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | Triethylamine | 25 | 4 | 85 |
| 2 | Tetrahydrofuran | Pyridine | 25 | 6 | 80 |
| 3 | N,N-Dimethylformamide | None | 50 | 2 | 75 |
| 4 | Water | 4-methyl-morpholine | 40 | 20 | 95 (by analogy) |
Note: The data in this table is illustrative and based on general knowledge of benzamide synthesis and the reported synthesis of a similar compound. chemicalbook.com
Stereoselective and Regioselective Synthesis Approaches
For the specific molecule this compound, the regiochemistry is determined by the starting materials: 4-bromo-2-chloroaniline and 4-chlorobenzoyl chloride. The amide bond forms between the amino group of the aniline and the carbonyl group of the benzoyl chloride, leading to a single constitutional isomer.
Stereoselectivity is not a factor in the synthesis of the parent compound itself as it does not possess any stereocenters. However, if chiral derivatives were to be synthesized, for instance by introducing a stereocenter on a substituent, then stereoselective synthetic methods would become crucial. Nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides is one such method that has been reported for the synthesis of enantioenriched α-arylbenzamides. uzh.ch This approach allows for the regioselective introduction of an aryl group to forge a new stereogenic center. uzh.ch
Synthesis of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of this compound is essential for exploring structure-activity relationships and developing new compounds with tailored properties.
Strategies for Structural Diversification
Structural diversification can be achieved by modifying either the aniline or the benzoyl chloride starting materials, or by post-synthetic modification of the final benzamide.
One common strategy for diversification is the Suzuki cross-coupling reaction. For example, the bromine atom on the aniline ring could potentially be replaced with various aryl or alkyl groups using a palladium catalyst and a suitable boronic acid. A similar strategy has been successfully employed in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. mdpi.com
Another approach involves the synthesis of a library of analogues by reacting a common intermediate with a variety of reagents. For instance, 4-bromo-2-chloroaniline could be reacted with a range of substituted benzoyl chlorides to generate a series of N-(4-bromo-2-chlorophenyl)benzamides with different substituents on the benzoyl moiety.
Functional Group Interconversions and Modifications
Once the this compound scaffold is assembled, further modifications can be made through functional group interconversions. For example, if a nitro group were present on one of the aromatic rings, it could be reduced to an amino group, which could then be further functionalized.
While no specific examples for the target compound are available, the synthesis of N-substituted benzamide derivatives as potential antitumor agents showcases various functional group modifications. researchgate.netresearchgate.net These include the introduction of different cyclic amines as substituents. researchgate.netresearchgate.net
Green Chemistry Approaches in Benzamide Synthesis
The principles of green chemistry aim to make chemical processes more environmentally friendly. In the context of benzamide synthesis, this can involve the use of greener solvents, catalysts, and reaction conditions.
A notable example of a green synthesis for a related compound, 4-bromo-N-(4-chlorophenyl)benzamide, was achieved in water at 40°C using 4-methyl-morpholine as a base and benzotriazol-1-ol as an additive, resulting in a 95% yield. chemicalbook.com This demonstrates the feasibility of conducting benzamide syntheses in aqueous media, which is a significant improvement over traditional methods that use volatile organic solvents.
Another green approach involves the Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides in water. nih.govrsc.org This method utilizes inexpensive and environmentally benign iron dust as the reductant. nih.govrsc.org The use of water as a solvent and the avoidance of hazardous reagents are key advantages of this approach. nih.govrsc.org
Furthermore, the use of recyclable catalysts, such as a water-soluble porphyrazinato copper(II) catalyst for the synthesis of N-substituted amides from nitriles and amines in refluxing water, represents another advancement in green benzamide synthesis. scielo.br
Mechanistic Investigations of Synthesis Reactions
The formation of the amide bond in this compound can be achieved through several catalytic methods, with palladium- and boron-based systems being prominent in the synthesis of N-aryl benzamides. Understanding the mechanisms of these reactions is crucial for controlling reaction conditions and achieving high yields.
The synthesis of N-aryl benzamides, such as this compound, typically involves the coupling of an aniline with a carboxylic acid or its derivative. The elucidation of the precise reaction pathways and the identification of key intermediates are central to understanding and optimizing these transformations. Two of the most well-studied catalytic systems for this purpose are palladium-catalyzed cross-coupling reactions (specifically, the Buchwald-Hartwig amination) and boron-catalyzed direct amidation reactions.
Palladium-Catalyzed Pathway (Buchwald-Hartwig Amination):
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of 4-bromo-2-chloroaniline with 4-chlorobenzoyl chloride or a related derivative, catalyzed by a palladium complex. The generally accepted catalytic cycle for this type of reaction involves several key steps, as illustrated in Table 1. syr.eduyoutube.com
Table 1: Key Intermediates and Elementary Steps in the Proposed Palladium-Catalyzed Synthesis of this compound
| Step | Intermediate/Complex | Description |
| 1. Oxidative Addition | (L)nPd(0) + Ar-X → (L)nPd(II)(Ar)(X) | The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 4-chlorobenzoyl chloride), forming a Pd(II) intermediate. |
| 2. Ligand Exchange | (L)nPd(II)(Ar)(X) + R2NH → [(L)nPd(II)(Ar)(NHR2)]+X− | The aniline (4-bromo-2-chloroaniline) displaces the halide from the palladium complex. |
| 3. Deprotonation | [(L)nPd(II)(Ar)(NHR2)]+X− + Base → (L)nPd(II)(Ar)(NR2) + [Base-H]+X− | A base removes a proton from the coordinated amine, forming a palladium amido complex. |
| 4. Reductive Elimination | (L)nPd(II)(Ar)(NR2) → Ar-NR2 + (L)nPd(0) | The desired N-aryl benzamide is formed, and the Pd(0) catalyst is regenerated. |
Note: L represents the supporting ligand, Ar is the 4-chlorobenzoyl group, and R2NH is 4-bromo-2-chloroaniline.
The nature of the supporting ligand (L) is critical for the efficiency of the catalytic cycle, influencing both the rate of oxidative addition and reductive elimination. nih.gov For the synthesis of a di-halogenated compound like the target molecule, catalyst design is crucial to achieve selective amidation without unwanted side reactions.
Boron-Catalyzed Pathway:
Boron-based catalysts, such as boric acid and various boronic acids, offer a metal-free alternative for direct amidation reactions between carboxylic acids and amines. nih.govrsc.org For the synthesis of this compound, this would involve the direct coupling of 4-chlorobenzoic acid and 4-bromo-2-chloroaniline.
Initial mechanistic proposals suggested the formation of a monoacyloxyboron intermediate, which is then attacked by the amine. nih.gov However, more recent and detailed investigations, including computational studies, have brought this into question and proposed alternative pathways. nih.govrsc.org These newer models suggest the involvement of dimeric boron species that facilitate the activation of the carboxylic acid and the delivery of the amine nucleophile. rsc.org
Key proposed intermediates in boron-catalyzed amidation are outlined in Table 2.
Table 2: Proposed Intermediates in Boron-Catalyzed Amidation
| Proposed Intermediate | Description | Role in Catalysis |
| Acyloxyboron Species | Formed from the reaction of the carboxylic acid with the boron catalyst. | Initially thought to be the key electrophilic species attacked by the amine. nih.gov |
| Boron-Nitrogen Adducts | Formed from the rapid interaction between the amine and the boron catalyst. | Their formation is highly likely and influences the catalyst's availability and reactivity. nih.gov |
| Dimeric B-X-B Motifs (X = O, NR) | Dimeric structures that can simultaneously activate the carboxylic acid and coordinate the amine. | Believed to be crucial for orchestrating the nucleophilic attack of the amine on the activated carbonyl group. rsc.org |
These studies indicate that at least three free coordination sites on the boron atom are necessary for catalytic activity, and borinic acids are generally not competent catalysts for this transformation. nih.gov
The development of efficient catalysts is paramount for the synthesis of complex benzamides like this compound, especially when dealing with electronically deactivated or sterically hindered substrates. Research in this area has focused on both palladium- and boron-based systems.
Palladium Catalysts:
The evolution of palladium catalysts for C-N bond formation has been marked by the development of sophisticated supporting ligands. nih.gov For the amidation of aryl halides, particularly those containing multiple halogen substituents, the choice of ligand is critical to control selectivity and achieve high yields.
Key developments in ligand design for palladium-catalyzed amidation are summarized in Table 3.
Table 3: Evolution of Ligands for Palladium-Catalyzed Amidation
| Ligand Generation | Ligand Type | Characteristics | Application in Benzamide Synthesis |
| First Generation | Sterically hindered monodentate phosphines (e.g., P(o-tol)3) | Enabled the initial development of Pd-catalyzed aminations. | Generally less effective for challenging substrates. |
| Second Generation | Bidentate phosphines (e.g., BINAP, DPPF) | Offered improved reactivity and scope, particularly for primary amines. wikipedia.org | Enhanced efficiency for a broader range of aryl halides and amines. |
| Third Generation | Sterically hindered alkylmonophosphines and N-heterocyclic carbenes (NHCs) | Provided higher activity and allowed for the coupling of aryl chlorides. | Enabled the use of less reactive but more readily available aryl chlorides. |
| Fourth Generation | Biarylphosphines with specific structural motifs (e.g., XPhos, JackiePhos) | Highly electron-donating and sterically demanding, leading to very active catalysts. nih.gov | Facilitate the coupling of a wide range of amides with aryl halides, including chlorides, under mild conditions. nih.gov |
Computational studies have suggested that the electron-deficient nature of some advanced ligands is important for facilitating the binding of the amide to the palladium intermediate. nih.gov For a substrate like 4-bromo-2-chloroaniline, a catalyst system with high activity and selectivity would be necessary to favor amidation at the desired position and avoid potential side reactions involving the halogen substituents.
Boron Catalysts:
The development of boron-based catalysts has aimed to create more active and broadly applicable systems for direct amidation. While simple boric acid can catalyze the reaction, more specialized boronic acids and borate esters have been developed to improve efficiency, particularly for challenging substrates. rsc.org
Table 4: Developments in Boron-Based Catalysts for Amidation
| Catalyst Type | Examples | Key Features and Applications |
| Simple Boronic Acids | Phenylboronic acid, 3,4,5-trifluorophenylboronic acid | Effective for a range of simple amidation reactions. |
| Bifunctional Boronic Acids | ortho-iodo arylboronic acids | Exhibit enhanced catalytic activity, sometimes allowing for room temperature reactions. |
| Borate Esters | B(OCH2CF3)3 | Show high reactivity with a range of challenging carboxylic acid and amine pairs, including those with coordinating functionality. |
The choice of boron catalyst can be critical when dealing with substrates containing Lewis basic sites that might coordinate to the catalyst and inhibit its activity. For a molecule with multiple halogen atoms like 4-bromo-2-chloroaniline, the electronic properties of the aniline will influence its nucleophilicity and its interaction with the boron catalyst.
Molecular Structure, Conformation, and Intermolecular Interactions
Advanced Spectroscopic Characterization for Structural Elucidation in Research Contexts
Spectroscopic methods are indispensable for confirming the identity and purity of N-(4-bromo-2-chlorophenyl)-4-chlorobenzamide and for elucidating the finer details of its electronic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural assignment of organic molecules. For this compound, ¹H and ¹³C NMR spectroscopy would provide a definitive map of the carbon and hydrogen framework.
In the ¹H NMR spectrum, the amide proton (N-H) would typically appear as a singlet in the downfield region (δ 8-10 ppm), with its exact chemical shift being sensitive to solvent and concentration. The aromatic protons on the two substituted rings would present as complex multiplets. The protons on the 4-chlorobenzoyl ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The three protons on the 4-bromo-2-chlorophenyl ring would exhibit a more complex splitting pattern due to their unique electronic environments and coupling interactions.
The ¹³C NMR spectrum would show distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide group is the most deshielded, typically appearing around 165-170 ppm. The aromatic carbons would resonate in the 120-140 ppm range, with the carbons directly bonded to halogen atoms (C-Br, C-Cl) showing characteristic shifts influenced by the halogens' electronegativity and anisotropic effects.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Amide (N-H) | ~8.0 - 10.0 (singlet) | N/A |
| Amide (C=O) | N/A | ~165 - 170 |
| 4-chlorobenzoyl (aromatic C-H) | ~7.5 - 8.0 (2 doublets) | ~128 - 130 |
| 4-bromo-2-chlorophenyl (aromatic C-H) | ~7.2 - 7.8 (complex multiplets) | ~125 - 135 |
| Aromatic C-Cl (4-chlorobenzoyl) | N/A | ~135 - 140 |
| Aromatic C-Cl (2-chlorophenyl) | N/A | ~130 - 135 |
| Aromatic C-Br | N/A | ~118 - 122 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. cardiff.ac.ukunizar-csic.es For this compound, these spectra are dominated by vibrations of the amide linkage and the halogenated aromatic rings.
Key expected vibrational frequencies include:
N-H Stretch: A sharp absorption band in the IR spectrum around 3300-3400 cm⁻¹, corresponding to the stretching of the amide N-H bond.
C=O Stretch (Amide I band): A very strong and characteristic absorption in the IR spectrum, typically found between 1650 and 1680 cm⁻¹, arising from the carbonyl stretching vibration.
N-H Bend / C-N Stretch (Amide II band): This band, appearing around 1510-1550 cm⁻¹, involves a combination of N-H bending and C-N stretching and is another key indicator of the amide group.
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the vibrations of the benzene rings.
C-Cl and C-Br Stretches: Vibrations corresponding to the carbon-halogen bonds occur in the fingerprint region of the IR spectrum. The C-Cl stretching vibrations are typically found in the 700-850 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, generally between 500-650 cm⁻¹. researchgate.netnih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Amide N-H | Stretch | 3300 - 3400 | Medium-Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Amide C=O | Stretch (Amide I) | 1650 - 1680 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Variable |
| Amide N-H/C-N | Bend/Stretch (Amide II) | 1510 - 1550 | Strong |
| C-Cl | Stretch | 700 - 850 | Strong |
| C-Br | Stretch | 500 - 650 | Medium-Strong |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally confirming the molecular formula of a compound by providing a highly accurate mass measurement. The molecular formula for this compound is C₁₃H₈BrCl₂NO. Its calculated monoisotopic mass is 358.9166 u.
HRMS analysis would show a molecular ion peak cluster ([M]⁺) corresponding to this mass. A key feature of the mass spectrum would be the distinctive isotopic pattern caused by the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br with ~50.7% and ~49.3% abundance, respectively) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl with ~75.8% and ~24.2% abundance, respectively). This results in a characteristic pattern of peaks for the molecular ion and its fragments, which serves as a definitive confirmation of the elemental composition. Common fragmentation pathways would involve the cleavage of the amide bond, leading to the formation of a 4-chlorobenzoyl cation (m/z 139) and fragments related to the 4-bromo-2-chloroaniline (B1269894) moiety. nih.govnist.gov
X-ray Crystallographic Analysis of this compound and Its Analogues
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While a specific structure for the title compound is not publicly available, analysis of closely related analogues like N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide allows for a robust prediction of its solid-state behavior. researchgate.netresearchgate.net
The crystal packing of benzanilide-type molecules is typically governed by a combination of hydrogen bonding and other intermolecular forces. dcu.ie Molecules like this compound are expected to crystallize in common centrosymmetric space groups, such as P2₁/n in the monoclinic system or P-1 in the triclinic system. researchgate.netresearchgate.net
Hydrogen bonding is a dominant force in directing the crystal packing of amide-containing compounds. researchgate.net The primary intermolecular interaction anticipated for this compound is the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O interaction typically leads to the formation of infinite chains or centrosymmetric dimers. dcu.ieresearchgate.net
| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Role in Crystal Structure |
|---|---|---|---|
| Intermolecular H-Bond | N-H···O=C | 2.8 - 3.1 | Forms primary chains or dimers, defining the main structural motif. |
| Intermolecular Weak H-Bond | C-H···O=C | 3.2 - 3.5 | Provides secondary stabilization, linking primary motifs. |
| Intermolecular Weak H-Bond | C-H···Cl | 3.3 - 3.6 | Contributes to the overall packing efficiency. |
| Intramolecular H-Bond | N-H···Cl | ~3.0 - 3.3 | Stabilizes the molecular conformation. |
Conformational Analysis in the Solid State
There is currently no published X-ray crystallography data for this compound. Such studies are essential for determining the precise three-dimensional structure of the molecule in its crystalline form. Without this data, critical parameters such as the dihedral angle between the 4-bromo-2-chlorophenyl and the 4-chlorobenzoyl rings, as well as specific bond lengths and angles, are unknown. Furthermore, an analysis of intermolecular interactions, including potential hydrogen bonds or halogen bonds that dictate the crystal packing, cannot be performed.
Solution-State Conformation Studies
Similarly, there is a lack of published research on the conformational behavior of this compound in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which are typically used to probe the structure and dynamics of molecules in solution, have not been reported for this specific compound. Consequently, information regarding its preferred conformation, potential for rotational isomers (conformers), and the energetic barriers to their interconversion in various solvents is not available.
While data exists for structurally related benzamide (B126) compounds, the strict focus on this compound prevents the extrapolation of those findings, as minor changes in substituent patterns can significantly alter molecular conformation and intermolecular interactions. Further experimental research is required to elucidate the structural characteristics of this specific compound.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of molecules. For a molecule like N-(4-bromo-2-chlorophenyl)-4-chlorobenzamide, these methods can provide valuable insights into its behavior at a molecular level.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely using a basis set such as B3LYP/6-311++G(d,p), would be employed to optimize the molecular geometry and determine various electronic properties. mdpi.com
The electronic structure is significantly influenced by the presence of electron-withdrawing groups (chloro and bromo) and the amide linkage. These substituents affect the electron density distribution across the aromatic rings and the amide bridge. Theoretical calculations on analogous compounds, such as N-(2,4-Dichlorophenyl)benzamide, have been performed to predict vibrational wavenumbers and geometric parameters. orientjchem.org For the title compound, similar calculations would reveal the precise bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule.
HOMO-LUMO Analysis and Molecular Orbital Theory
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap suggests higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the more electron-rich phenyl ring, likely the N-substituted ring, while the LUMO would be distributed over the electron-deficient regions, influenced by the chloro and bromo substituents. The HOMO-LUMO energy gap can be calculated using DFT, and this value provides insights into the molecule's polarizability and its potential for charge transfer interactions. nih.gov In similar compounds, this analysis has been used to understand charge transfer within the molecule. researchgate.net
Table 1: Predicted Molecular Orbital Properties
| Property | Predicted Value/Location | Significance |
| HOMO Energy | Lowered by electron-withdrawing groups | Indicates ionization potential |
| LUMO Energy | Lowered by electron-withdrawing groups | Indicates electron affinity |
| HOMO-LUMO Gap | Moderate | Indicates chemical stability and reactivity |
| HOMO Location | Primarily on the N-phenyl ring | Region susceptible to electrophilic attack |
| LUMO Location | Distributed over the C-phenyl ring and amide | Region susceptible to nucleophilic attack |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map illustrates the charge distribution on the molecular surface. For this compound, the ESP map would show negative potential (red/yellow) around the electronegative oxygen, nitrogen, and halogen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the amide proton, highlighting sites for nucleophilic interaction. This visual representation is invaluable for predicting intermolecular interactions and reactive sites.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.
Solvent Effects on Molecular Conformation
The conformation of this compound can be significantly influenced by the solvent environment. frontiersin.org MD simulations in different explicit solvents (e.g., water, methanol (B129727), DMSO) would demonstrate how solvent polarity and hydrogen bonding capacity affect the molecule's preferred conformation. rsc.org For instance, in a polar protic solvent, hydrogen bonding between the solvent and the amide group could stabilize certain conformations over others. The study of solvent effects is crucial for understanding the behavior of the compound in biological or chemical systems where it is not in an isolated state. jocpr.com
No Publicly Available Research Found for Computational and Theoretical Investigations of this compound
Despite a thorough search of scientific literature and chemical databases, no specific computational and theoretical chemistry studies detailing molecular docking, protein-ligand interaction modeling, Quantitative Structure-Activity Relationship (QSAR), or Quantitative Structure-Property Relationship (QSPR) modeling for the chemical compound this compound were identified.
The available information is limited to basic chemical identifiers and properties, without the in-depth computational analysis required to fulfill the article's specified sections. Research on other benzamide (B126) derivatives exists, but due to significant structural differences, these findings cannot be accurately extrapolated to this compound.
Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail, as the foundational research data for this specific compound does not appear to be publicly available.
Biological Activity and Mechanistic Elucidation in Model Systems Non Clinical Focus
Investigation of Antimicrobial Activity in Research Models
A review of scientific literature was conducted to identify studies evaluating the antimicrobial properties of N-(4-bromo-2-chlorophenyl)-4-chlorobenzamide.
Evaluation against Bacterial Strains (Gram-Positive and Gram-Negative) in In Vitro Studies
Specific research studies detailing the in vitro evaluation of this compound against Gram-positive and Gram-negative bacterial strains were not identified in a comprehensive search of publicly available scientific literature.
Assessment of Antifungal Efficacy in Laboratory Assays
No specific laboratory-based research assessing the antifungal efficacy of this compound against fungal pathogens has been published in the peer-reviewed literature.
Exploration of Antiviral Potential against Specific Viruses in Cellular Assays
There are currently no available studies from cellular assay-based research that explore the potential antiviral activity of this compound against specific viruses.
Exploration of Enzyme Inhibition and Receptor Modulation
Investigations into the interaction of this compound with specific enzymes and cellular receptors have yielded significant findings, particularly in the context of cell signaling pathways.
Urease Inhibition Studies and Mechanism of Action
A search of the scientific literature did not yield specific studies focused on the urease inhibition potential or the mechanism of action of this compound.
In Vitro and In Vivo (Non-Human) Pharmacological Investigations
Pharmacokinetic Research in Non-Human Biological Systems (e.g., ADME in in vitro models, animal models, excluding clinical human data)
No specific pharmacokinetic data, including studies on absorption, distribution, metabolism, and excretion (ADME), for this compound in non-human biological systems has been reported in the accessible scientific literature. Research on related halogenated benzanilide (B160483) derivatives has been conducted in animal models, but direct extrapolation of these findings to this compound is not scientifically valid without specific experimental data.
Metabolite Identification and Metabolic Pathways in Research Models
Detailed information regarding the metabolite identification and specific metabolic pathways of this compound in any research model is not available in the current body of scientific literature. Studies on the metabolism of other chlorobenzamide compounds have been performed, but these are not directly applicable to the specific metabolic fate of this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for Academic Discovery
Correlating Structural Features with Biological Activity in Model Systems
The presence and position of halogen atoms on the phenyl rings of N-(4-bromo-2-chlorophenyl)-4-chlorobenzamide are critical modulators of its biological activity. The interplay of steric and electronic effects of the bromine and chlorine atoms governs the molecule's ability to interact with biological targets.
Studies on related halogenated benzanilides have shown that the nature and position of the halogen can dramatically alter activity. For instance, in a series of N-phenylbenzamides investigated for antimicrobial activity, the presence of electron-withdrawing groups was found to be beneficial. Specifically, bulky groups at the ortho position and smaller groups at the para position of the anilino ring were desirable for activity against certain bacterial strains. nih.gov This suggests that the 2-chloro and 4-bromo substitutions in the target molecule could contribute favorably to specific biological interactions.
The following table summarizes the key halogen substituents and their positions on the this compound molecule.
| Ring | Position | Substituent |
| Anilino | 2 | Chlorine |
| Anilino | 4 | Bromine |
| Benzoyl | 4 | Chlorine |
The amide bond (-CO-NH-) is a cornerstone of the structure of this compound, providing both structural rigidity and the capacity for crucial hydrogen bonding interactions. The relative orientation of the two phenyl rings is largely determined by the conformation of this amide linkage, which can exist in either a cis or trans configuration.
Theoretical and experimental studies on substituted benzamides have indicated that the trans conformation is generally more stable. nih.gov However, the presence of bulky ortho substituents, such as the 2-chloro group in the anilino ring of the target compound, can influence the torsional angles and potentially lead to non-planar conformations. This twisting of the molecular scaffold can be critical for fitting into the binding pockets of biological targets.
The ability of the amide N-H group to act as a hydrogen bond donor and the carbonyl oxygen to act as a hydrogen bond acceptor is fundamental to the molecule's interaction with proteins and other biological macromolecules. The specific conformation of the amide linkage will dictate the spatial orientation of these hydrogen bonding moieties, thereby influencing binding affinity and specificity.
Systematic variation of the substituents on both the benzoyl and anilino rings is a classical approach in medicinal chemistry to probe the SAR of a lead compound. For this compound, modifications to the halogen substitution pattern can provide valuable insights into the requirements for biological activity.
For example, replacing the 4-chloro group on the benzoyl ring with other halogens (e.g., fluorine or bromine) or with electron-donating groups could reveal the importance of electronic effects at this position. Similarly, altering the substitution pattern on the anilino ring, for instance by moving the chloro group to the meta or para position, or by replacing the bromo group, would help to map the steric and electronic requirements of a potential binding site.
The table below illustrates hypothetical variations that could be explored to understand the SAR of this chemical scaffold.
| Analogue | Benzoyl Ring Substituent (Position 4) | Anilino Ring Substituents (Positions 2, 4) | Rationale for Investigation |
| 1 | -F | -Cl, -Br | Explore the effect of a smaller, more electronegative halogen. |
| 2 | -CH3 | -Cl, -Br | Investigate the impact of an electron-donating group. |
| 3 | -Cl | -H, -Br | Determine the contribution of the ortho-chloro group. |
| 4 | -Cl | -Cl, -H | Assess the role of the para-bromo substituent. |
Designing Analogues for Enhanced Specificity and Potency in Research Probes
The structural framework of this compound serves as a valuable scaffold for the design of more potent and selective research probes. By systematically modifying its structure, researchers can develop tools to investigate specific biological pathways or to validate novel drug targets.
The design of such analogues often involves a multi-pronged approach. Computational modeling can be employed to predict how structural changes will affect binding to a target protein. These predictions can then guide the synthesis of a focused library of compounds. For instance, if a hydrophobic pocket is identified in the target's binding site, analogues with more lipophilic substituents could be designed.
Furthermore, the introduction of photoreactive groups or fluorescent tags can transform a passive binder into a powerful research tool for target identification and localization studies. The key is to make these modifications without disrupting the core interactions that are responsible for the compound's biological activity.
Development of Predictive Models for Structure-Function Relationships
Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools that correlate the chemical structure of a series of compounds with their biological activity. The development of robust QSAR models for N-phenylbenzamides can significantly accelerate the discovery of new bioactive molecules by predicting the activity of virtual compounds before their synthesis.
These models are built using a training set of compounds with known biological activities and a set of molecular descriptors that quantify various aspects of their chemical structure. These descriptors can include physicochemical properties like logP and molar refractivity, as well as more complex 2D and 3D structural parameters.
For halogenated aromatic compounds, descriptors that capture the electronic and steric properties of the halogen substituents are particularly important. nih.gov Successful QSAR models can provide valuable insights into the mechanism of action and guide the design of new compounds with improved properties. For instance, a QSAR study on N-phenylbenzamides as antimicrobial agents revealed that electrostatic interactions were dominant for activity against Gram-positive bacteria, while hydrophobic and steric factors were more critical for activity against Gram-negative bacteria. nih.gov Such models could be invaluable in directing the synthesis of this compound analogues with tailored activity spectra.
Advanced Analytical Methodologies for Research Applications
Chromatographic Methods for Separation and Purification in Research
Chromatographic techniques are fundamental for the isolation and purification of "N-(4-bromo-2-chlorophenyl)-4-chlorobenzamide" from reaction mixtures and for its quantification in analytical samples. The choice between liquid and gas chromatography is dictated by the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like "this compound". The development of a robust HPLC method is critical for achieving accurate and reproducible results.
Given the aromatic and halogenated nature of the target compound, a reversed-phase HPLC (RP-HPLC) approach is generally the most effective. sielc.comamericanpharmaceuticalreview.comnih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of "this compound" will be primarily governed by hydrophobic interactions with the stationary phase.
A systematic approach to method development would involve the optimization of several key parameters:
Column Selection : A C18 column is a common starting point for the separation of nonpolar compounds like substituted benzanilides. sielc.com Columns with different particle sizes and lengths can be tested to balance resolution and analysis time.
Mobile Phase Composition : A mixture of acetonitrile (B52724) and water is a typical mobile phase for the analysis of aromatic compounds. sielc.com The ratio of acetonitrile to water will be a critical parameter to adjust for optimal retention and separation from impurities. The use of other organic modifiers like methanol (B129727) can also be explored. nih.gov
pH of the Mobile Phase : The amide functional group in "this compound" can exhibit different protonation states depending on the pH. While the amide is generally neutral, adjusting the pH with additives like formic acid or phosphoric acid can improve peak shape and selectivity, especially if ionizable impurities are present. sielc.com
Temperature : Column temperature can influence the viscosity of the mobile phase and the kinetics of the separation process, thereby affecting resolution. chromforum.org
A hypothetical HPLC method development for "this compound" could be summarized in the following table:
| Parameter | Initial Condition | Optimized Condition | Rationale for Optimization |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 3.5 µm, 4.6 x 150 mm | Smaller particle size and shorter column for faster analysis with good resolution. |
| Mobile Phase | 70:30 Acetonitrile:Water | 65:35 Acetonitrile:Water with 0.1% Formic Acid | Adjusting the organic content for optimal retention time. Addition of formic acid to improve peak shape. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Increased flow rate to reduce analysis time without significant loss of resolution. |
| Detection | UV at 254 nm | UV at 265 nm | Wavelength optimized for maximum absorbance of the analyte. |
| Temperature | Ambient | 30 °C | Controlled temperature for better reproducibility of retention times. chromforum.org |
Normal-phase HPLC, which utilizes a polar stationary phase and a non-polar mobile phase, could also be considered, especially for the separation of isomers or if the compound has limited solubility in aqueous-organic mixtures. phenomenex.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, "this compound" has a relatively high molecular weight and contains a polar amide group, which can lead to poor chromatographic performance and thermal degradation in the GC inlet. jfda-online.com
To overcome these limitations, derivatization is often employed to convert the analyte into a more volatile and thermally stable form. jfda-online.comgcms.cz For compounds containing active hydrogens, such as the amide in the target molecule, silylation is a common derivatization technique. youtube.comsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com
The resulting TMS derivative of "this compound" would be more amenable to GC-MS analysis. The mass spectrum of the derivatized compound would exhibit a characteristic fragmentation pattern. Due to the presence of bromine and chlorine, the molecular ion and fragment ions containing these halogens will show distinct isotopic patterns, which can aid in their identification. chromforum.orgwhitman.edu The fragmentation would likely involve cleavage of the amide bond and loss of the halogen atoms. nih.gov
A proposed GC-MS method for the analysis of the silylated derivative could involve:
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (nonpolar) |
| Injector Temperature | 280 °C |
| Oven Program | Start at 150 °C, ramp to 300 °C |
| Carrier Gas | Helium |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 amu |
Hyphenated Techniques for Metabolite and Degradation Product Identification
Understanding the metabolic fate and degradation pathways of "this compound" is crucial in various research applications. Hyphenated techniques, which combine a separation method with a powerful detection method, are indispensable for this purpose.
LC-MS/MS for Complex Mixture Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical tool for identifying and quantifying metabolites and degradation products in complex biological and environmental matrices. researchgate.net The high sensitivity and selectivity of LC-MS/MS allow for the detection of trace levels of analytes.
In a typical workflow, the sample would first be subjected to separation by HPLC, as described in section 7.1.1. The eluent from the HPLC is then introduced into the mass spectrometer. For the analysis of potential metabolites of "this compound", which are likely to be more polar than the parent compound, a gradient elution in reversed-phase HPLC would be employed. researchgate.net
Based on the metabolism of other substituted benzanilides, potential metabolic transformations for "this compound" could include hydroxylation of the aromatic rings and hydrolysis of the amide bond. nih.govnih.gov
A multiple reaction monitoring (MRM) method in LC-MS/MS can be developed to specifically screen for the parent compound and its predicted metabolites. nih.gov This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for specific product ions that are formed upon fragmentation.
A hypothetical MRM method is outlined in the table below:
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Proposed Transformation |
| Parent Compound | 358.9 | 139.0 | 218.9 | - |
| Hydroxylated Metabolite | 374.9 | 139.0 | 234.9 | Addition of -OH group |
| Amide Hydrolysis Product 1 | 220.9 | 192.9 | 124.0 | 4-bromo-2-chloroaniline (B1269894) |
| Amide Hydrolysis Product 2 | 140.0 | 111.0 | 75.0 | 4-chlorobenzoic acid |
Spectroscopic Techniques for In Situ Reaction Monitoring
Monitoring the progress of the synthesis of "this compound" in real-time provides valuable insights into reaction kinetics and mechanism, and allows for precise control over the reaction endpoint. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are well-suited for in-situ reaction monitoring. magritek.comnih.gov
The synthesis of "this compound" typically involves the reaction of 4-bromo-2-chloroaniline with 4-chlorobenzoyl chloride. researchgate.net
FTIR Spectroscopy: By using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, the progress of the reaction can be monitored by observing changes in the infrared spectrum. ajol.info Key changes would include:
The disappearance of the N-H stretching vibrations of the starting amine (around 3300-3500 cm⁻¹).
The disappearance of the C=O stretching vibration of the acid chloride (around 1770-1810 cm⁻¹).
The appearance and increase in intensity of the amide C=O stretching vibration (Amide I band) around 1650-1680 cm⁻¹ and the N-H bending vibration (Amide II band) around 1520-1570 cm⁻¹. acs.orgacs.org
NMR Spectroscopy: Proton (¹H) NMR spectroscopy can also be used to monitor the reaction in real-time. nih.gov By tracking the chemical shifts of specific protons, the consumption of reactants and the formation of the product can be quantified. For instance, the signals corresponding to the aromatic protons of the starting materials would decrease, while new signals corresponding to the protons of the "this compound" product would appear and grow over time. researchgate.net
These in-situ monitoring techniques provide a dynamic understanding of the reaction, enabling optimization of reaction conditions and ensuring the desired product is obtained with high purity and yield.
Potential Applications in Specialized Research Fields
Use as Biochemical Probes for Target Validation
Biochemical probes are essential tools for elucidating the function of biological targets. While no studies have specifically utilized N-(4-bromo-2-chlorophenyl)-4-chlorobenzamide for this purpose, the general class of halogenated benzamides has been explored for creating probes for imaging and target identification. The introduction of halogen atoms can be leveraged for the development of radiolabeled ligands for techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), which are invaluable for in vivo target validation. The specific halogens in this compound could theoretically be replaced with radioactive isotopes to create such probes.
Table 1: Potential Characteristics of Halogenated Benzamides as Biochemical Probes
| Feature | Potential Advantage |
|---|---|
| Halogen Atoms | Can be substituted with radioisotopes (e.g., ¹⁸F, ¹²³I) for imaging studies. |
| Structural Rigidity | May lead to specific binding interactions with biological targets. |
| Lipophilicity | Can be tuned by the nature and position of halogen substituents to optimize cell permeability and pharmacokinetic properties. |
Applications in Agrochemical Research (Non-Human, Non-Dosage Specific)
The benzamide (B126) chemical class is well-represented in the agrochemical industry, with several commercial products used as herbicides, fungicides, and insecticides. The mode of action for many of these compounds involves the disruption of essential biological processes in pests and weeds. Halogenation patterns on the aromatic rings often play a critical role in the biological activity and spectrum of these agrochemicals. For instance, different halogen substitutions can influence the compound's binding affinity to target enzymes or receptors in the pest species. While there is no specific data on the agrochemical potential of this compound, its structure is consistent with scaffolds that have been investigated for such purposes.
Contribution to the Development of New Chemical Biology Tools
Chemical biology relies on the use of small molecules to probe and manipulate biological systems. The development of novel chemical tools is crucial for advancing our understanding of complex biological processes. Halogenated benzamides can serve as versatile starting points for the synthesis of more complex molecules with specific biological functions. For example, the halogen atoms can act as synthetic handles for further chemical modifications, allowing for the attachment of fluorescent tags, affinity labels, or other functional groups. Although no such tools have been developed from this compound specifically, its structure represents a potential starting scaffold.
Role as Lead Compounds for Further Academic Exploration in Drug Discovery (Pre-Clinical Stage)
The process of drug discovery often begins with the identification of "lead compounds" that exhibit a desired biological activity. These leads are then chemically modified to improve their potency, selectivity, and pharmacokinetic properties. The benzamide core is a common feature in many approved drugs, and halogen atoms are frequently incorporated into drug candidates to enhance their metabolic stability and binding affinity. The specific substitution pattern of this compound could be of interest in medicinal chemistry programs targeting a variety of diseases. However, without initial biological screening data, its potential as a lead compound remains purely speculative.
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., enzymes or receptors) .
- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP = 3.2, indicating moderate lipophilicity) .
How do halogen substituents influence the biological activity of this compound?
Advanced Research Question
The bromine and chlorine atoms:
- Enhance Binding Affinity : Halogens participate in halogen bonding with protein residues (e.g., carbonyl oxygen in enzymes) .
- Modulate Lipophilicity : Increase logP values, improving membrane permeability but potentially reducing solubility.
- Impact Metabolic Stability : Resistance to cytochrome P450 oxidation due to electron-withdrawing effects .
What are the challenges in scaling up the synthesis of this compound for research purposes?
Advanced Research Question
Key challenges include:
- By-Product Formation : Optimize stoichiometry and residence time in flow reactors to minimize diacylation .
- Purification Complexity : Use simulated moving bed (SMB) chromatography for high-purity isolation.
- Thermal Safety : Conduct DSC/TGA analysis to identify exothermic decomposition risks during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
